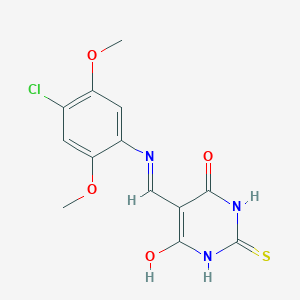![molecular formula C9H12ClN3O2 B2789103 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride CAS No. 25647-25-0](/img/structure/B2789103.png)
4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride: is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol 4-(Guanidinomethyl)benzoic acid hydrochloride . It is a derivative of benzoic acid, featuring a guanidine group attached to the benzene ring via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-(aminomethyl)benzoic acid with dichloroformamidine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, to facilitate the formation of the guanidine group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and protein interactions.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group in the compound can bind to enzymes and receptors, modulating their activity and influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)benzoic Acid
4-(Guanidinomethyl)benzoic Acid
4-(Hydroxymethyl)benzoic Acid
Uniqueness: 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride is unique due to its guanidine group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
IUPAC Name |
4-[(diaminomethylideneamino)methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14;/h1-4H,5H2,(H,13,14)(H4,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMITEITQPSURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789020.png)

![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)
![2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2789024.png)





![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2789036.png)
![2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2789037.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789039.png)
![3-[2-(5-Bromo-6-chloropyridine-3-sulfonamido)phenoxy]propanamide](/img/structure/B2789041.png)
